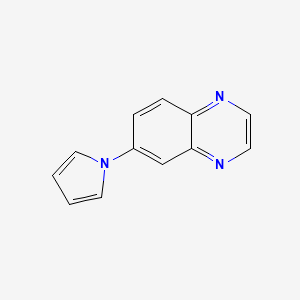

6-(1H-pyrrol-1-yl)quinoxaline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-pyrrol-1-ylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-8-15(7-1)10-3-4-11-12(9-10)14-6-5-13-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWZGJVWTLSDNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC3=NC=CN=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801308152 | |

| Record name | 6-(1H-Pyrrol-1-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478260-01-4 | |

| Record name | 6-(1H-Pyrrol-1-yl)quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478260-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1H-Pyrrol-1-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 1h Pyrrol 1 Yl Quinoxaline and Analogous Structures

Direct Synthetic Approaches

Direct methods for synthesizing the target compound and its analogs often involve building the quinoxaline (B1680401) core or modifying a pre-existing quinoxaline structure through non-catalytic or stoichiometric reactions.

A notable direct method involves the synthesis of a quinoxaline-bearing redox-active conjugated polymer, poly(6-(1H-pyrrol-1-yl)quinoxaline) (PPyQX). researchgate.net This polymer has been synthesized through a facile bromine oxidation polymerization technique and has been identified as a potential electro-active anode material for aqueous hybrid flow batteries. researchgate.net The PPyQX demonstrates a quasi-reversible redox reaction and shows good stability in aqueous alkaline electrolytes. researchgate.net

Nucleophilic substitution is a key strategy for the synthesis of 6-substituted quinoxalines, particularly 6-aminoquinoxalines. mdpi.com This method typically uses haloquinoxalines as starting materials. mdpi.com The reactivity of these precursors, especially chloroquinoxalines, makes them suitable substrates for a range of metal-catalyzed and non-catalyzed transformations. nih.gov

Microwave-assisted nucleophilic substitution has proven effective for preparing a library of 6-aminoquinoxalines from 6-fluoroquinoxaline (B159336) and various amines or nitrogen-containing heterocycles. mdpi.comresearchgate.net The reaction yields are influenced by the nature of the nucleophile. mdpi.com For instance, nitrogen-containing aromatic heterocycles generally provide excellent yields (88-97%), while with aliphatic amines, both nucleophilicity and steric factors affect the reaction outcomes and rates. mdpi.com

The presence of an N-oxide fragment in the quinoxaline core significantly enhances its reactivity towards nucleophilic substitution. nih.gov This allows for the modification of leaving groups, such as halogen atoms, at activated positions of the heterocycle under relatively mild conditions. nih.gov However, traditional nucleophilic substitution on 6-halo-substituted quinoxalines often requires an electron-withdrawing group, like a fluorine atom or a nitro group, at an ortho-position to facilitate the reaction, which typically involves high temperatures and long reaction times. mdpi.com

| Substituents on Quinoxaline | Amine/Heterocycle Nucleophile | Yield (%) | Reaction Time (min) |

|---|---|---|---|

| 2,3-Difuryl | Cyclic secondary amines | Excellent | <30 |

| 2,3-Dimethyl | Various amines | Variable | Prolonged |

| 2,3-di-p-tolyl | Various amines | Variable | Prolonged |

| Unsubstituted | Nitrogen-containing aromatic heterocycles | 88-97 | Variable |

Multi-component reactions (MCRs) represent an efficient and atom-economical approach to synthesizing functionalized and fused quinoxalines. rsc.orgwits.ac.za These strategies, which can be two- or three-component reactions, are valued for their ability to construct complex molecules in a single step from simple starting materials. rsc.orgrsc.org Various methods such as Ugi reactions, metal-catalyzed MCRs, and microwave-assisted techniques fall under this category. rsc.org

One strategy involves a three-component reaction of quinoxalin-2(1H)-one, styrene, and tert-butyl peroxybenzoate (TBPB) using a copper catalyst to introduce both C-C and C-O bonds. mdpi.com Another example is the synthesis of (E)-quinoxalin-2(1H)-ones oximes via a multicomponent reaction involving quinoxalin-2(1H)-ones, a ketone, and tert-butyl nitrite (B80452) (TBN). mdpi.com In some cases, unexpected products can form; for instance, reacting a benzimidazole (B57391) with deactivating groups with acetone (B3395972) and an isocyanide can yield quinoxaline scaffolds without the need for a solvent or catalyst. wits.ac.za

Catalytic Synthesis Protocols

Catalytic methods offer powerful and often more sustainable routes to quinoxaline derivatives, employing either transition metals or metal-free systems.

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient pathways for the formation and functionalization of heterocyclic compounds like quinoxalines. rsc.org Metals such as Palladium (Pd), Copper (Cu), and Iron (Fe) are pivotal in these transformations, facilitating the construction of various carbon-heteroatom bonds (C-C, C-N, C-O, etc.). nih.gov

Iron (Fe): Iron catalysis is noted for its low cost and environmental friendliness. An FeCl3-catalyzed method has been developed for the synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives from 1-(2-aminophenyl)pyrroles. nih.gov Transition metal-carbon aerogels containing iron have also been shown to be active and selective catalysts for quinoxaline synthesis. uned.es

Platinum (Pt) and Gold (Au): While less common in the provided literature for direct quinoxaline synthesis, catalysts based on second and third-row transition metals are generally employed in various heterocyclic syntheses. rsc.org

Copper (Cu): Copper catalysts are widely used. Chloroquinoxalines serve as effective substrates in copper-catalyzed cross-coupling reactions. nih.gov Copper-doped carbon aerogels have demonstrated catalytic activity in producing quinoxalines from o-phenylenediamine (B120857) and α-hydroxy ketones. uned.es A three-component synthesis of 3-substituted quinoxalin-2(1H)-ones uses CuCl as a catalyst. mdpi.com

Silver (Ag): Silver catalysts are also utilized in quinoxaline synthesis, often valued for their unique reactivity in promoting specific cyclization or coupling reactions.

Other transition metals like Molybdenum (Mo) and Cobalt (Co) are also effective. Mo-doped carbon aerogels were found to be highly efficient, yielding quinoxaline with quantitative conversion. uned.es Manganese (Mn) pincer complexes have been used for the dehydrogenative coupling reactions to form substituted quinoxalines. rsc.org

| Metal Catalyst | Reaction Type | Substrates | Key Findings/Yields | Reference |

|---|---|---|---|---|

| FeCl3 | Annulation/Cleavage | 1-(2-Aminophenyl)pyrroles, cyclic ethers | Efficient synthesis of pyrrolo[1,2-a]quinoxalines. | nih.gov |

| CuCl | Three-component reaction | Quinoxalin-2(1H)-one, styrene, TBPB | Introduces C-C and C-O bonds. | mdpi.com |

| Pd, Cu, Fe | Cross-coupling reactions | Chloroquinoxalines | Formation of various C-X bonds. | nih.gov |

| Mo, Fe, Co, Cu-doped carbon aerogels | Condensation/Dehydrogenation | o-phenylenediamine, α-hydroxy ketones | Mo catalyst showed quantitative conversion. | uned.es |

| Mn-pincer complex | Dehydrogenative coupling | 1,2-phenylenediamines, vicinal diols | Moderate to good yields of quinoxalines. | rsc.org |

Growing interest in green and sustainable chemistry has spurred the development of metal-free catalytic systems for quinoxaline synthesis. rsc.orgcncb.ac.cn These methods avoid the cost, toxicity, and removal difficulties associated with transition metal catalysts. rsc.org

A prominent metal-free strategy involves the use of α-hydroxy acids as aldehyde surrogates for the synthesis of pyrrolo[1,2-a]quinoxalines. nih.govrsc.orgrsc.orgkorea.ac.kr In this approach, the aldehyde is generated in situ from the α-hydroxy acid in the presence of an oxidant like tert-butyl hydrogen peroxide (TBHP). nih.govrsc.org This is followed by condensation with a substrate such as 2-(1H-pyrrol-1-yl)aniline, intramolecular cyclization, and subsequent oxidation to yield the final product. nih.govrsc.orgsemanticscholar.org This method is advantageous as it avoids handling potentially unstable aldehydes. rsc.org

Other metal-free catalytic systems include the use of ammonium (B1175870) chloride in methanol (B129727) (NH4Cl-CH3OH), which acts as a mild, efficient, and inexpensive catalyst for the condensation of 1,2-diamines and 1,2-dicarbonyl compounds at room temperature, producing quinoxalines in excellent yields (95-100%). researchgate.netscielo.brscielo.br Acetic acid has also been used as a catalyst in a Pictet-Spengler type reaction of 2-(1H-pyrrol-1-yl)aniline with aldehydes to synthesize pyrrolo[1,2-a]quinoxalines, using air as a green oxidant. semanticscholar.orgnih.gov

Acid-Catalyzed Cyclization Reactions

Acid-catalyzed reactions represent a key approach for the synthesis of pyrrolo[1,2-a]quinoxalines. A notable one-pot method involves the reaction of 2-(1H-pyrrol-1-yl)anilines with a substituted aldehyde in the presence of an acid catalyst. mdpi.com This process proceeds through the formation of an imine intermediate, which then undergoes cyclization and air oxidation. mdpi.com For instance, the reaction of 1-(2-aminophenyl)pyrroles with a substituted aldehyde in a solution of acetic acid and methanol at 60°C for 8 hours exemplifies this classic Pictet-Spengler type reaction. mdpi.com

Brønsted acids have also been effectively used to catalyze the synthesis of pyrrolo[1,2-a]quinoxalines from 2-(1H-pyrrol-1-yl)aniline and β-diketones or β-keto esters. researchgate.netnih.gov A highly efficient one-pot domino strategy using TsOH·H₂O as an organocatalyst allows for the synthesis of a variety of pyrrolo[1,2-a]quinoxalines in yields ranging from 54–96%. nih.gov This transition-metal-free reaction is suitable for both β-diketones and β-keto esters. nih.gov

Furthermore, an enantioselective Pictet–Spengler-type reaction has been developed using a helically chiral pentacarboxycyclopentadiene (PCCP) catalyst. This method, which reacts 2-(1H-pyrrol-1-yl)aniline with salicylaldehyde, produces chiral 4,5-dihydropyrrolo[1,2-a]quinoxalines in high yields and with excellent enantiomeric purity, particularly at low temperatures. acs.org

Precursor-Based Synthesis and Functionalization

The synthesis of this compound often relies on the construction of the quinoxaline ring from appropriately substituted pyrrole (B145914) precursors.

A primary and versatile precursor for the synthesis of pyrrolo[1,2-a]quinoxalines is 2-(1H-pyrrol-1-yl)aniline and its derivatives. nih.govrsc.org These anilines can be prepared through several routes. One common method involves the Clauson-Kaas reaction of a substituted 2-nitroaniline (B44862) with 2,5-dimethoxytetrahydrofuran (B146720) in acetic acid, followed by the reduction of the nitro group. rsc.orgrsc.org The reduction of the resulting 1-(2-nitrophenyl)pyrrole (B1580555) is often achieved using reagents like iron powder and ammonium chloride in water or a sodium borohydride-copper(II) sulfate (B86663) system. rsc.orgrsc.org

Once obtained, 2-(1H-pyrrol-1-yl)anilines can be cyclized with various reagents to form the quinoxaline ring system. For example, their cyclocondensation with carbonyl compounds like aldehydes and ketones yields a diverse array of pyrrolo[1,2-a]quinoxalines and their dihydro derivatives. nih.gov Iron-catalyzed reactions of 1-(2-aminophenyl)pyrroles with cyclic ethers, such as tetrahydrofuran (B95107) (THF), have been developed to produce pyrrolo[1,2-a]quinoxalines through the cleavage of the C-O bond of the ether. mdpi.comrsc.orgrsc.org

Another approach involves the reaction of 2-(1H-pyrrol-1-yl)anilines with isocyanides. researchgate.net This can be catalyzed by either a Lewis acid like TMSCl or a transition metal like palladium, leading to the formation of various pyrrolo[1,2-a]quinoxalines and 4-aminopyrrolo[1,2-a]quinoxalines. researchgate.net The condensation with various aldehydes, including substituted nicotin-aldehydes, in the presence of acetic acid in ethanol (B145695) is another effective method. nih.gov

The synthesis of pyrrolo[1,2-a]quinoxalines can also commence from 1-(2-nitrophenyl)pyrroles. rsc.orgtandfonline.comacs.org These nitro compounds are typically synthesized via the Clauson-Kaas reaction, where a 2-nitroaniline is reacted with 2,5-dimethoxytetrahydrofuran in acetic acid. rsc.org Another route involves the coupling of a 2-halo-nitrobenzene with pyrrole. unisi.it

The subsequent conversion to the quinoxaline structure involves the reduction of the nitro group to an amine, followed by cyclization. A notable method is an iron-catalyzed transfer hydrogenation between 1-(2-nitrophenyl)pyrroles and alcohols. In this process, an iron complex catalyzes both the oxidation of the alcohol to an aldehyde and the reduction of the nitro group to an aniline (B41778) in situ. This is followed by a Pictet–Spengler-type annulation and oxidation to form the final quinoxaline product. acs.org

1-(2-Isocyanophenyl)pyrroles serve as another valuable precursor for synthesizing pyrrolo[1,2-a]quinoxalines. researchgate.netsemanticscholar.org These isocyanides are generally prepared from the corresponding 2-(1H-pyrrol-1-yl)anilines by formylation with refluxing ethyl formate, followed by dehydration using phosphoryl chloride (POCl₃) and triethylamine (B128534) (Et₃N) in THF. researchgate.netsemanticscholar.org

The isocyano group is highly reactive and can readily participate in cyclization reactions. For instance, reaction with Eschenmoser's salt at room temperature yields dimethyl(pyrrolo[1,2-a]quinoxalin-4-ylmethyl)ammonium iodides in good yields. researchgate.netsemanticscholar.org Furthermore, 1-(2-isocyanophenyl)pyrrole (B1598011) can react with various iminium salts, generated from secondary amines and aldehydes, to produce 4-(1-dialkylaminoalkyl)pyrrolo[1,2-a]quinoxaline derivatives. semanticscholar.org

A copper-catalyzed aerobic oxidative domino reaction provides a pathway to synthesize pyrrolo[1,2-a]quinoxalines from readily available 1-(2-halophenyl)-1H-pyrroles and α-amino acids. nih.gov This one-pot synthesis is tolerant of various functional groups. nih.gov Additionally, intramolecular N-arylation of pyrrole carboxamides and carboxylates linked to a haloarene can be achieved through copper-catalyzed reactions, yielding pyrrolo[1,2-a]quinoxalinone derivatives. conicet.gov.ar These reactions can be performed using conventional heating or microwave irradiation, with the latter often providing better yields. conicet.gov.ar

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for achieving high yields and purity of this compound and its analogs. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

In the iron-catalyzed synthesis from 1-(2-aminophenyl)pyrroles and cyclic ethers, the addition of an additive like CF₃SO₃H was found to significantly increase the yield from 46% to 94%. mdpi.com The optimization of catalysts has also been explored, with FeCl₃ being an effective and low-cost option. rsc.orgrsc.org

For the synthesis from 2-(1H-pyrrol-1-yl)anilines and aldehydes, the reaction conditions can be tuned to favor the formation of specific products. For example, in an InCl₃-catalyzed one-pot synthesis, flash column chromatography is used for purification, and yields can vary significantly (e.g., 47% to 83%) depending on the specific aniline and aldehyde used. nih.gov

In the preparation of 2-(1H-pyrrol-1-yl)anilines from 2-nitroanilines and 2,5-dimethoxytetrahydrofuran, the reaction is typically refluxed in acetic acid for 2 hours. rsc.org The subsequent reduction of the nitro group using iron powder and NH₄Cl is carried out in refluxing water for 4 hours. rsc.org Purification by column chromatography is then employed to isolate the desired product. rsc.org

The synthesis of substituted phenyl-1H-pyrrole-2-carboxylic acid alkyl esters, which are precursors for some pyrrolo[1,2-a]quinoxalines, has been optimized using a Suzuki coupling reaction. The reaction of a bromopyrrole derivative with phenylboronic acid using a palladium catalyst and Na₂CO₃ in DMF at 110°C for 15 hours provides the desired product. tandfonline.com

Table 1: Optimization of Reaction Conditions for Pyrrolo[1,2-a]quinoxaline Synthesis

| Entry | Catalyst (mol%) | Oxidant (equiv) | Additive (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | FeCl₃ (10) | TBHP (2) | - | THF | rt | 46 | rsc.org |

| 2 | FeCl₃ (20) | TBHP (3) | CF₃SO₃H (10) | t-BuOH | rt | 94 | mdpi.com |

| 3 | InCl₃ (0.01 mmol) | - | - | - | - | 68 | nih.gov |

| 4 | - (TsOH·H₂O) | - | - | - | - | 54-96 | nih.gov |

| 5 | Pd(OAc)₂ (0.02 mmol) | O₂ | - | - | 70 | 60-85 | researchgate.net |

TBHP = tert-butyl hydroperoxide; THF = Tetrahydrofuran; rt = room temperature; t-BuOH = tert-Butanol

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption or scattering of radiation at specific frequencies corresponds to the energy required to excite different vibrational modes, such as stretching and bending of chemical bonds. These frequencies are highly characteristic of the types of bonds and functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule. The resulting spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹). Specific peaks in the FT-IR spectrum can be assigned to particular functional groups and structural motifs.

For a molecule like 6-(1H-pyrrol-1-yl)quinoxaline, one would expect to observe characteristic absorption bands for the aromatic C-H stretching and bending vibrations of both the quinoxaline (B1680401) and pyrrole (B145914) rings. The C=N stretching of the quinoxaline ring and the C-N stretching vibrations would also be prominent features.

Illustrative FT-IR Data for Related Quinoxaline and Pyrrole Structures:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch (Quinoxaline) | 1620 - 1550 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-N Stretch | 1350 - 1250 |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 |

This table is illustrative and based on general frequencies for aromatic and heterocyclic compounds. Actual peak positions for this compound may vary.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. This often makes Raman a better choice for observing non-polar bonds and symmetric vibrations. The spectrum typically highlights the vibrations of the carbon skeleton of aromatic rings. For this compound, strong Raman scattering would be expected from the breathing modes of the quinoxaline and pyrrole rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it. The splitting pattern (multiplicity) of a signal arises from the coupling (J) with neighboring protons and provides information about the number of adjacent protons.

For this compound, distinct signals would be expected for the protons on the quinoxaline and pyrrole rings. The integration of these signals would correspond to the number of protons in each environment. The coupling constants would reveal the substitution pattern on the quinoxaline ring.

Illustrative ¹H NMR Data for a Pyrrolo[1,2-a]quinoxaline (B1220188) Core (a related but different structure):

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~7.87 | d | ~2.8 |

| H-2 | ~6.84 | dd | ~2.8, ~4.0 |

| H-3 | ~6.86 | d | ~4.0 |

| H-4 | ~8.78 | d | - |

| Aromatic H | ~7.40 - 7.94 | m | - |

This data is for the parent pyrrolo[1,2-a]quinoxaline and serves only as a general example. The chemical shifts and coupling constants for this compound would differ significantly due to the different connectivity.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shift of a carbon signal is indicative of its hybridization and the nature of the atoms attached to it.

In the ¹³C NMR spectrum of this compound, separate signals would be observed for each of the carbon atoms in the quinoxaline and pyrrole rings. The chemical shifts would differentiate between carbons bonded to nitrogen and those that are part of the aromatic system.

Illustrative ¹³C NMR Data for Quinoxaline Derivatives:

| Carbon Type | Expected Chemical Shift Range (δ, ppm) |

| Quaternary Carbons (C=N) | 140 - 155 |

| Aromatic CH | 110 - 140 |

| Aromatic C (quaternary) | 120 - 150 |

This is a generalized range for quinoxaline systems. Specific values for this compound would need to be determined experimentally.

Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

2D NMR techniques provide correlational information between different nuclei, which is invaluable for unambiguously assigning signals and determining the complete molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. It is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds away. HMBC is crucial for connecting different parts of a molecule and for identifying quaternary carbons (those with no attached protons). For this compound, HMBC would be instrumental in confirming the point of attachment of the pyrrole ring to the quinoxaline core.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption properties of this compound and related derivatives are characterized by distinct bands in the ultraviolet and visible regions, arising from π-π* electronic transitions within the conjugated aromatic system. The spectrum is a composite of the electronic transitions originating from the quinoxaline and pyrrole moieties.

In various solvents, pyrrolo[1,2-a]quinoxaline derivatives typically exhibit broad absorption peaks with maxima appearing around 340 nm. nih.gov The specific absorption maxima (λmax) can be influenced by the solvent polarity, although this effect is often minimal, suggesting a lack of significant charge transfer in the ground state. nih.govacs.org For instance, studies on similar structures show absorption bands in the range of 320-360 nm, which are attributed to the π-π* transitions of the quinoxaline core. researchgate.netasmarya.edu.ly The introduction of substituents on the benzene (B151609) ring of the quinoxaline system can lead to a bathochromic (red) shift in the absorption peaks. mdpi.com The pyrrole ring itself is known to have a characteristic π-π* transition band below 300 nm. researchgate.net The conjugation between the pyrrole and quinoxaline rings in this compound results in a spectrum that reflects this extended π-system.

Table 1: Representative UV-Vis Absorption Data for Pyrroloquinoxaline Derivatives

| Compound Family | Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| Pyrrolo[1,2-a]quinoxalines | Toluene, Methanol (B129727) | ~340 | nih.gov |

| Dipyrrolo[1,2-a:2′,1′-c]quinoxalines | THF, CH3CN | 360 - 365 | mdpi.com |

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for gaining insight into its fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS) provides information on the molecular weight and characteristic fragmentation of the compound. In EIMS, the molecule is expected to exhibit a prominent molecular ion peak (M+) corresponding to its molecular weight. For related pyrrolo[1,2-a]quinoxaline derivatives, a clear molecular ion peak has been observed, confirming the compound's mass. unisi.it The fragmentation pattern would likely involve the characteristic cleavage of the heterocyclic rings.

Table 2: Expected EIMS Fragmentation for this compound

| m/z Value | Ion | Description |

|---|---|---|

| 195 | [C12H9N3]+• | Molecular Ion (M+) |

| 168 | [C11H8N2]+• | Loss of HCN from the pyrrole moiety |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which allows for the unambiguous confirmation of its elemental formula. nih.govnih.gov For this compound (formula: C12H9N3), HRMS provides an exact mass measurement that distinguishes it from other compounds with the same nominal mass. This technique is crucial for verifying the successful synthesis of the target molecule. acs.org Typically, analysis is performed in positive ion mode, detecting the protonated molecule [M+H]+. nih.gov

Table 3: HRMS Data for this compound

| Ion Formula | Ion Type | Calculated Exact Mass | Observed Mass |

|---|---|---|---|

| C12H9N3 | [M+H]+ | 196.08692 | Consistent with calculated value |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for confirming the molecular weight of polar compounds. In the case of quinoxaline derivatives, ESI-MS typically yields the protonated molecule [M+H]+ as the base peak in the spectrum. nih.govresearchgate.net This method is highly sensitive and provides clear evidence of the molecular ion with minimal fragmentation, making it a standard technique for the initial characterization of newly synthesized compounds in this class. nih.gov

Single-Crystal X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction is the most powerful method for the absolute determination of a molecule's three-dimensional structure in the solid state. rsc.org While specific crystallographic data for this compound is not available, analysis of closely related structures, such as 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, provides valuable insight into the expected structural parameters. nih.gov

This technique reveals precise bond lengths, bond angles, and torsion angles, defining the molecule's complete geometry. It would confirm the planar nature of the quinoxaline and pyrrole rings and determine the dihedral angle between them. The crystal packing, including any intermolecular interactions like π-stacking, would also be elucidated. Data from a related compound shows a monoclinic crystal system with a P21/c space group. nih.gov Such an analysis would provide definitive proof of the connectivity and conformation of this compound.

Table 4: Representative Single-Crystal X-ray Diffraction Data for a Related Pyrrolo[1,2-a]quinoxaline Derivative

| Parameter | Value |

|---|---|

| Crystal Data | |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.2009(17) |

| b (Å) | 8.3544(9) |

| c (Å) | 13.9179(17) |

| β (°) | 104.980(5) |

| Volume (ų) | 1370.1(3) |

| Structural Features | |

| Dihedral Angle | Defines the twist between aromatic systems |

| Bond Lengths & Angles | Consistent with aromatic heterocyclic structures |

Data derived from the analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of many-body systems. For quinoxaline (B1680401) derivatives, DFT calculations have been employed to predict their geometry, electronic structure, reactivity, and spectroscopic characteristics, often showing excellent agreement with experimental data. scispace.comresearchgate.net

The electronic properties of pyrrolo-quinoxaline derivatives are largely dictated by their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net

In a theoretical study of a related compound, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, DFT calculations were used to determine these parameters. nih.gov The HOMO is typically localized on the electron-rich portions of the molecule, acting as the primary electron donor, while the LUMO is situated on electron-deficient regions, serving as the electron acceptor. A small energy gap is associated with high chemical reactivity and low kinetic stability, as it implies that the molecule can be easily excited. researchgate.netnih.gov The fusion of an electron-rich pyrrole (B145914) ring with the electron-deficient quinoxaline core can modulate these energy levels, influencing properties like intramolecular charge transfer. rsc.org

Table 1: Frontier Molecular Orbital Energies and Band Gap for a Representative Pyrrolo[1,2-a]quinoxaline (B1220188) Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.58 |

| ELUMO | -3.52 |

| Band Gap (ΔE) | 3.06 |

Data derived from a DFT study on 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline. nih.gov

Charge distribution analysis provides insight into the electrostatic potential and reactivity sites within a molecule. Methods like Mulliken population analysis are used to calculate the net atomic charges on each atom. nih.gov In studies of pyrrolo-quinoxaline derivatives, such analyses have shown that nitrogen atoms within the quinoxaline ring system typically possess the highest negative charges due to their high electronegativity. nih.gov This information is vital for understanding intermolecular interactions, particularly how the molecule might interact with a biological receptor. Natural Bond Orbital (NBO) analysis is another method used to study charge transfer and intramolecular interactions, such as hyperconjugation and hydrogen bonding. researchgate.net

Global reactivity descriptors, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. These include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.net Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net These theoretical tools help predict how and where a molecule is most likely to react, which is fundamental in designing new synthetic pathways and understanding mechanisms of action.

DFT calculations are highly effective in predicting spectroscopic properties. Theoretical vibrational frequencies (FT-IR and Raman) can be calculated and compared with experimental data to aid in the assignment of spectral bands. scispace.comresearchgate.net For quinoxaline derivatives, studies have shown an excellent correlation between calculated and experimental values for key vibrations, such as C=O, C=C, and C-H stretching. scispace.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net These theoretical predictions are often in good-to-excellent agreement with experimental results, helping to confirm the molecular structure. scispace.comresearchgate.net Some deviations, particularly for N-H protons, can arise due to intermolecular interactions in the experimental setting that are not always captured in gas-phase calculations. scispace.com

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Quinoxalinone Derivative

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3143, 3037 | 3046, 2989 |

| C=O Stretch | 1599 | 1645 |

| Aromatic C-C Stretch | 1553, 1351 | 1558, 1340 |

Data derived from a DFT study on a quinoxalinone derivative. scispace.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In the context of pyrrolo-quinoxaline derivatives, MD simulations are often performed to validate the results of molecular docking studies. researchgate.netnih.gov By simulating the behavior of a ligand-receptor complex in a dynamic environment (typically for durations of 50 to 100 ns), researchers can assess the stability of the predicted binding pose. researchgate.netnih.gov Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the ligand, which indicates its stability within the binding pocket, as well as analyses of hydrogen bonds and other interactions over the simulation period. nih.gov These simulations provide a more realistic view of the binding event than static docking models. nih.gov

Molecular Docking Studies (for predictive ligand-receptor interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netresearchgate.net This method is widely used to screen for potential drug candidates by predicting the binding affinity and mode of interaction.

Derivatives of the pyrrolo-quinoxaline scaffold have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. For instance, various derivatives have been docked into the active sites of targets such as:

DNA Gyrase: An enzyme essential for bacterial replication, making it a target for antimicrobial agents. researchgate.netresearchgate.net

SARS-CoV-2 Main Protease (3CLpro): A key enzyme in the life cycle of the coronavirus, making it a target for antiviral drugs. nih.govnih.gov

Poly (ADP-ribose) polymerase-1 (PARP-1): An enzyme involved in DNA repair and a target for cancer therapy. temple.edu

Sirtuin 6 (SIRT6): A protein deacetylase that has emerged as a drug target for various diseases. nih.govnih.gov

These studies often reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions, that stabilize the ligand in the receptor's active site. nih.gov The calculated binding energy provides an estimate of the binding affinity, helping to prioritize compounds for further experimental testing. researchgate.net

Table 3: Examples of Molecular Docking Studies with Pyrrolo-Quinoxaline Derivatives

| Compound Type | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| 3-(pyrrolidin-1-yl)quinoxaline | DNA Gyrase | -7.43 to -8.16 | Hydrogen bonds, hydrophobic interactions |

| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline | SARS-CoV-2 3CLpro | -7.4 | Hydrogen bonds with key residues |

| Pyrrolo[1,2-a]quinoxaline-based derivative | Sirtuin 6 (SIRT6) | Not specified | π-cation interactions with Trp188 |

Data compiled from multiple sources. nih.govresearchgate.netresearchgate.netnih.gov

Prediction of Nonlinear Optical (NLO) Properties

Theoretical calculations are crucial for predicting the NLO properties of novel organic molecules. For a molecule like 6-(1H-pyrrol-1-yl)quinoxaline, DFT calculations would be the primary method to determine its hyperpolarizability, a key indicator of NLO activity.

Computational approaches would typically involve the optimization of the molecule's ground state geometry. Following this, the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β) would be calculated. These parameters provide insight into the molecule's response to an external electric field and its potential for applications in second-harmonic generation. The magnitude of the first-order hyperpolarizability is a direct measure of the molecular second-order NLO response. For related quinoxaline derivatives, these properties have been shown to be influenced by the presence of electron-donating and electron-withdrawing groups, which can enhance intramolecular charge transfer and, consequently, the NLO response.

However, no specific calculated values for the dipole moment, polarizability, or first-order hyperpolarizability of this compound have been reported in the surveyed literature.

Computational Photophysical Properties Analysis

The photophysical properties of a molecule, such as its absorption and emission characteristics, can be effectively modeled using TD-DFT. This method allows for the calculation of the energies of electronic transitions between the ground state and various excited states.

For this compound, a computational analysis would predict the maximum absorption wavelengths (λmax) in its UV-Visible spectrum by calculating the vertical excitation energies from the ground state (S0) to the first (S1) and higher singlet excited states. The oscillator strengths (f) for these transitions would also be calculated to determine their probability. Furthermore, analysis of the molecular orbitals involved in these transitions, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would reveal the nature of the electronic excitations, such as π-π* or n-π* transitions, and the extent of intramolecular charge transfer.

Despite the established methodology for such analyses on similar heterocyclic systems, specific TD-DFT data, including predicted absorption wavelengths, oscillator strengths, and detailed descriptions of excited states for this compound, are not available in the public domain based on the conducted searches.

Applications and Functional Materials Science

Electrochemical Energy Storage Systems

The quest for efficient and sustainable energy storage solutions has led to the exploration of organic materials. The quinoxaline-based compound, particularly in its polymerized form, has shown significant promise as an anode material in aqueous hybrid flow batteries.

A novel redox-active conjugated polymer, poly(6-(1H-pyrrol-1-yl)quinoxaline) (PPyQX), has been synthesized and successfully employed as an electro-active anode material for aqueous hybrid flow batteries. google.com This polymer demonstrates a quasi-reversible redox reaction at -0.79 V versus the standard hydrogen electrode (SHE) and exhibits good stability in aqueous alkaline electrolytes. google.combohrium.com

An aqueous hybrid flow battery fabricated with PPyQX as the anode material and potassium ferrocyanide (K4Fe(CN)6) as the catholyte showcases compelling performance metrics. google.combohrium.com The cell displays an open-circuit potential of approximately 1.15 V at a 50% state of charge (SOC). google.comnih.gov At a current density of 1 A g⁻¹, it delivers a discharge capacity of 67.1 mAh g⁻¹. google.combohrium.com Furthermore, the maximum power density reaches 2.7 W g⁻¹ at 100% SOC and 1.5 W g⁻¹ at 50% SOC. google.combohrium.com

The long-term stability of the PPyQX anode is a key highlight. After 1000 charge-discharge cycles, the battery retains about 74.8% of its initial discharge capacity, which translates to an average capacity retention rate of approximately 99.975% per cycle. google.combohrium.com The system also demonstrates a coulombic efficiency of nearly 93.8% and a round-trip energy efficiency of around 80.5%. google.combohrium.com These findings underscore the potential of this compound-based polymers as robust organic anode materials for next-generation energy storage systems.

Performance of PPyQX-based Aqueous Hybrid Flow Battery

| Parameter | Value |

|---|---|

| Anode Material | Poly(this compound) (PPyQX) |

| Catholyte | K4Fe(CN)6 |

| Open Circuit Potential (50% SOC) | ~1.15 V google.comnih.gov |

| Discharge Capacity (at 1 A g⁻¹) | 67.1 mAh g⁻¹ google.combohrium.com |

| Max. Power Density (100% SOC) | 2.7 W g⁻¹ google.combohrium.com |

| Max. Power Density (50% SOC) | 1.5 W g⁻¹ google.combohrium.com |

| Capacity Retention (after 1000 cycles) | ~74.8% google.combohrium.com |

| Avg. Capacity Retention per Cycle | ~99.975% google.combohrium.com |

| Coulombic Efficiency | ~93.8% google.combohrium.com |

| Round-trip Energy Efficiency | ~80.5% google.combohrium.com |

The synthesis of poly(this compound) (PPyQX) is achieved through a straightforward bromine oxidation polymerization method. google.com This process results in a conjugated polymer where the quinoxaline (B1680401) units provide the redox activity essential for electrochemical energy storage. The inherent properties of the quinoxaline moiety, such as its electron-accepting nature, contribute to the low redox potential of the polymer, making it a suitable anode material. google.combohrium.com The stability and performance of PPyQX in aqueous hybrid flow batteries highlight the effectiveness of using quinoxaline-bearing polymers in energy storage applications. google.com

Organic Electronics and Optoelectronics

While the specific compound this compound has not been extensively detailed in the available literature for applications in organic electronics and optoelectronics, the broader class of quinoxaline derivatives is recognized for its significant potential in these fields. bohrium.comqmul.ac.uk Quinoxaline-based materials are known for their electron-transporting capabilities, which are crucial for various electronic devices. bohrium.comqmul.ac.uk

Quinoxaline derivatives are generally considered attractive electron-transporting materials. bohrium.comqmul.ac.uk Their electron-deficient nature, a result of the nitrogen atoms in the pyrazine (B50134) ring, facilitates the transport of electrons. This property makes them suitable for use in a range of organic electronic devices, including organic light-emitting diodes (OLEDs), where they can function as part of the electron transporting layer. google.com

In the realm of organic solar cells, quinoxaline derivatives have been explored as non-fullerene acceptors. bohrium.comqmul.ac.uk Their tunable electronic properties and strong electron-accepting ability are advantageous for efficient charge separation and transport within the active layer of an OSC. nih.gov The development of quinoxaline-based acceptors has been a significant area of research aimed at improving the power conversion efficiencies of organic solar cells. nih.govrsc.org

Organic Field-Effect Transistors (OFETs) and N-type Semiconductors

The quinoxaline architecture, particularly when integrated into donor-acceptor (D-A) polymer systems, shows considerable potential for use in organic field-effect transistors (OFETs). The electron-deficient nature of the quinoxaline core makes it a suitable acceptor unit in designing organic semiconductors.

One study detailed the design and synthesis of a novel alternating D-A polymer, PQ1, which incorporates quinoxaline as the electron-deficient unit and indacenodithiophene (IDT) as the electron-rich donor group. nih.gov This polymer demonstrated a strong intramolecular charge transfer (ICT) effect, which is advantageous for charge transport within individual molecules. nih.gov Electrochemical analysis of PQ1 revealed a high highest occupied molecular orbital (HOMO) energy level of -5.48 eV, suggesting good air stability. nih.gov When used as the semiconductor layer in an OFET, PQ1 exhibited p-type behavior with a notable hole mobility of up to 0.12 cm² V⁻¹ s⁻¹. nih.gov This highlights the potential of quinoxaline-based chromophores in the development of new organic semiconductors. nih.gov

Similarly, other research on D-A copolymers incorporating a quinoxaline-thienylenevinylene structure has shown p-type behavior in both top-gate and bottom-gate FET architectures. researchgate.net While the broader class of quinoxaline derivatives is being explored for semiconductor applications, much of the focus has been on p-type materials. nih.govresearchgate.net The development of n-type semiconductors based on the this compound framework remains a more specialized area of investigation. The inherent electron-accepting properties of the quinoxaline moiety, however, suggest a theoretical basis for its use in n-type or ambipolar materials, potentially through strategic molecular engineering and substitution. researchgate.net

| Parameter | Value | Significance |

|---|---|---|

| Semiconductor Type | p-type | Indicates transport of positive charge carriers (holes). |

| Hole Mobility (μ) | Up to 0.12 cm² V⁻¹ s⁻¹ | Measures the speed of charge carriers in the material. nih.gov |

| HOMO Energy Level | -5.48 eV | Relates to the material's stability in air and injection of holes. nih.gov |

Organic Light-Emitting Diodes (OLEDs) and Emissive Properties

Pyrrolo[1,2-a]quinoxalines, which are structurally related to this compound, have been identified as promising materials for organic light-emitting diodes (OLEDs) due to their unique emissive properties. researchgate.netresearchgate.net These compounds possess a dual electron donor/acceptor character stemming from their pyridine-pyrrole core, which influences their photophysical behavior. researchgate.netresearchgate.net

Research has shown that these systems can be utilized in phosphorescent OLEDs. researchgate.netresearchgate.net A detailed photophysical study of several pyrrolo[1,2-a]quinoxaline (B1220188) derivatives revealed that their emission properties are highly sensitive to their environment and can be enhanced through aggregation. This phenomenon, known as aggregation-induced emission (AIE), was observed when the percentage of a poor solvent (water) was increased in a solution with a good solvent (dioxane), leading to a significant fluorescence enhancement for certain derivatives. researchgate.net For instance, some substituted pyrrolo[1,2-a]quinoxalines exhibited an approximately 6-fold enhancement in emission intensity upon aggregation. researchgate.net

The emissive properties are linked to specific electronic transitions. Time-dependent density functional theory (TDDFT) studies have indicated that the emissive bright state can be a high-lying singlet state (S₄), while lower energy states may be non-emissive. researchgate.net Furthermore, these molecules can undergo intersystem crossing (ISC) to triplet states, which are identified as the phosphorescent states. researchgate.netresearchgate.net The broader class of quinoxaline derivatives has been successfully employed as emitters in thermally activated delayed fluorescence (TADF) materials, leading to the development of highly efficient OLEDs. researchgate.net Fluorene-bridged quinoxaline derivatives have also been used to create efficient blue-emitting OLEDs with high external quantum efficiencies. nih.gov

Chromophores and Fluorescent Systems

The pyrrolo[1,2-a]quinoxaline core is a versatile photofunctional building block that serves as an effective chromophore in various fluorescent systems. researchgate.netresearchgate.net Its inherent donor-acceptor structure leads to interesting photophysical phenomena, including environmental responsiveness and aggregation-induced emission (AIE). researchgate.netresearchgate.net The fluorescence of these compounds is sensitive to solvent polarity, demonstrating their potential as environmental probes. researchgate.netresearchgate.net

Studies on dipyrrolyl quinoxalines with extended conjugation have shown that these materials exhibit bright fluorescence and can act as sensors for inorganic anions. nih.gov The addition of anions like fluoride (B91410) and pyrophosphate to solutions of these chromophores induces a dramatic change in fluorescence and color, indicating a strong binding interaction. nih.govunisi.it This sensing capability is attributed to the interaction between the anion and the pyrrole (B145914) N-H groups of the molecule. nih.gov

The fluorescence properties can be tuned by introducing substituents onto the molecular scaffold. Investigating the effect of electron-donating and electron-withdrawing groups on the dipyrrolo[1,2-a:2′,1′-c]quinoxaline system revealed that substitution at the 6-position consistently leads to a bathochromic (red) shift in the fluorescence spectra. rsc.org For example, a fluorine substituent can shift the fluorescence peak by approximately 19 nm. rsc.org This tunability allows for the rational design of novel fluorophores with specific, longer-wavelength emissions. rsc.org The high emissive capabilities of these systems have also been harnessed to develop narrow-band fluorescent sensors for the detection of nitroaromatics. nih.gov

Corrosion Inhibition Mechanisms and Performance

Quinoxaline derivatives, including those structurally similar to this compound, have been extensively studied as effective corrosion inhibitors for metals, particularly for steel in acidic environments like hydrochloric acid (HCl). researchgate.netnih.govresearchgate.net The efficacy of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govresearchgate.net

The inhibition mechanism involves a combination of physical and chemical adsorption. researchgate.net The presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in the quinoxaline structure facilitates strong adsorption onto the metal surface. nih.gov Electrochemical studies, such as potentiodynamic polarization, have demonstrated that these compounds typically function as mixed-type inhibitors. researchgate.net This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net

The adsorption behavior of these inhibitors often follows established models, such as the Langmuir and Frumkin adsorption isotherms. researchgate.netnih.govresearchgate.net The Langmuir model suggests the formation of a monolayer on the metal surface at specific, localized sites. researchgate.net The performance of these inhibitors is concentration-dependent, with inhibition efficiency increasing as the concentration of the inhibitor rises. researchgate.net For example, one novel quinoxaline derivative exhibited a maximum inhibition efficiency of 98.1% at a concentration of 1 mM. researchgate.net Quantum chemical calculations and molecular dynamics simulations further support experimental findings by elucidating the interaction between the inhibitor molecules and the metal surface. researchgate.netresearchgate.net

| Inhibitor System | Medium | Max. Inhibition Efficiency | Inhibition Type | Adsorption Isotherm |

|---|---|---|---|---|

| 2-phenyl-3-(prop-2-yn-1-yloxy) quinoxaline (PYQX) on Carbon Steel | 1 M HCl | 98.1% at 1 mM | Mixed-type researchgate.net | Langmuir researchgate.net |

| Quinoxalin-6-yl derivatives on Mild Steel | 1 M HCl | Increases with concentration | Not specified | Frumkin researchgate.net |

| 1,4-dibutyl-6-methylquinoxaline-2,3(1H,4H)- dione (B5365651) (AY20) on Mild Steel | 1 M HCl | Increases with concentration | Mixed-type nih.gov | Langmuir nih.gov |

Catalytic Applications in Organic Synthesis

The primary role of catalysis in relation to pyrrolo[1,2-a]quinoxalines lies not in their use as catalysts themselves, but in the diverse catalytic methods developed for their synthesis. The construction of the pyrrolo[1,2-a]quinoxaline scaffold is a significant area of research due to the valuable biological and photoelectric properties of these compounds. researchgate.net A wide array of catalytic systems has been established to facilitate their formation efficiently.

These synthetic strategies often involve the cyclization of precursors like 2-(1H-pyrrol-1-yl)anilines. researchgate.net Various transition metals have been employed to catalyze these transformations:

Palladium Catalysis: Palladium acetate (B1210297) has been used to catalyze the insertion cyclization reaction of N-(2-aminophenyl)pyrrole with isocyanides, proceeding through a primary amine-directed C-H bond activation to yield pyrrolo[1,2-a]quinoxalines. researchgate.net

Iron Catalysis: Iron complexes, such as tricarbonyl (η⁴-cyclopentadienone) iron, have been utilized for the direct synthesis of these compounds via transfer hydrogenation between 1-(2-nitrophenyl)pyrroles and alcohols. researchgate.net This process involves the in-situ generation of an aldehyde and an aniline (B41778), followed by a Pictet–Spengler-type annulation.

Copper Catalysis: An efficient one-pot construction of pyrrolo[1,2-a]quinoxalines has been developed using a Cu(II)-catalyzed domino reaction between 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides.

Molybdenum Catalysis: Molybdenum-based catalysts have also been successfully applied to the synthesis of the pyrrolo[1,2-a]quinoxaline core.

Beyond transition metals, other catalytic systems have been explored, including metal-free approaches. researchgate.net For instance, the Pictet–Spengler reaction to form the quinoxaline core has been efficiently catalyzed by the surfactant p-dodecylbenzene sulphonic acid (p-DBSA) in green solvents like water and ethanol (B145695). researchgate.net Acetic acid (AcOH) has also been used as a catalyst for the synthesis from aldehydes. These varied catalytic methods underscore the importance of the pyrrolo[1,2-a]quinoxaline skeleton in medicinal chemistry and materials science. researchgate.net

Biological Activity and Molecular Interactions Non Clinical Perspective

Enzyme Inhibition Studies

Derivatives of the quinoxaline (B1680401) scaffold have been extensively studied for their potential as enzyme inhibitors, targeting a variety of proteins implicated in physiological and pathological processes.

Protein Kinase Inhibition (e.g., c-Jun N-terminal kinases 1, CK2)

Quinoxaline derivatives are recognized for their ability to act as protein kinase inhibitors. nih.gov The pyrrolo[1,2-a]quinoxaline (B1220188) scaffold, in particular, has been identified as a promising starting point for the development of inhibitors targeting human protein kinase CK2, a key player in cell growth and proliferation. nih.govresearchgate.net

Table 1: Protein Kinase CK2 Inhibition by Pyrrolo[1,2-a]quinoxaline Derivatives

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid | Human Protein Kinase CK2 | 49 |

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

The quinoxaline scaffold is considered a privileged structure in the design of anticancer agents, including inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1), an enzyme crucial for DNA repair. nih.gov A number of novel 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives have been synthesized and evaluated for their PARP-1 inhibitory activity, with some compounds exhibiting potencies in the nanomolar range. nih.govnih.gov

For example, certain derivatives incorporating a 3,5-dimethylpyrazole (B48361) ring or a p-methoxyphenyl ring via a thiosemicarbazide (B42300) linker have shown promising PARP-1 suppression, with IC50 values of 3.05 nM and 2.31 nM, respectively, which are more potent than the reference drug Olaparib (IC50 = 4.40 nM). rsc.org

Table 2: PARP-1 Inhibition by Quinoxaline Derivatives

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Quinoxaline derivative with 3,5-dimethylpyrazole | PARP-1 | 3.05 |

| Quinoxaline derivative with p-methoxyphenyl via thiosemicarbazide linker | PARP-1 | 2.31 |

| Olaparib (Reference) | PARP-1 | 4.40 |

Acetylcholinesterase (AChE) and Carbonic Anhydrase (hCA I and II) Inhibition

Quinoxaline derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. nih.gov One study reported that various synthesized quinoxaline derivatives displayed potent inhibitory activity against AChE, with IC50 values ranging from 0.077 to 50.080 µM. nih.gov Specifically, 2,3-dimethylquinoxalin-6-amine (B1295510) was identified as a highly potent inhibitor with an IC50 of 0.077 µM. nih.gov

Regarding carbonic anhydrase (CA) inhibition, while specific data for 6-(1H-pyrrol-1-yl)quinoxaline is limited, the broader class of sulfonamide-containing heterocyclic compounds has been extensively studied as inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II). ekb.egmdpi.com

Table 3: Acetylcholinesterase Inhibition by Quinoxaline Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 2,3-dimethylquinoxalin-6-amine | Acetylcholinesterase (AChE) | 0.077 |

| Tacrine (Reference) | Acetylcholinesterase (AChE) | 0.107 |

| Galanthamine (Reference) | Acetylcholinesterase (AChE) | 0.59 |

Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

The pyrroloquinoxaline scaffold has been utilized in the development of inhibitors for fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), enzymes responsible for the degradation of endocannabinoids. rsc.orgresearchgate.net A study focusing on piperazine (B1678402) and 4-aminopiperidine (B84694) carboxamides/carbamates built upon a pyrroloquinoxaline core identified several derivatives with a balanced inhibitory profile against both FAAH and MAGL. researchgate.net This suggests the potential for this chemical class to modulate the endocannabinoid system. nih.govnih.govuniversiteitleiden.nl

Receptor Modulation

In addition to enzyme inhibition, quinoxaline-based compounds have been shown to interact with various receptors in the central nervous system.

5-HT3 Receptor Agonism

The quinoxaline moiety has been incorporated into ligands targeting the 5-HT3 receptor. nih.govnih.govnih.gov Research has described the development of novel, potent, and selective quinoxaline-based ligands for the 5-HT3 receptor. nih.gov While many quinoxaline derivatives have been characterized as 5-HT3 receptor antagonists, some compounds within this class have been identified as partial or full agonists. nih.govnih.gov For instance, in a study investigating a series of quinoxaline-based 5-HT3 receptor ligands, several compounds were found to act as partial agonists in the von Bezold-Jarisch reflex test, with one derivative identified as a full agonist. nih.gov

Antimicrobial and Antifungal Properties (Mechanism-focused studies)

No mechanism-focused studies detailing the antimicrobial or antifungal properties specifically for this compound were identified in the scientific literature. While the broader class of quinoxaline derivatives is known to possess significant antimicrobial activities, research has not been specifically conducted or published on this particular isomer. nih.govnih.govmdpi.comnih.gov

Antibacterial Activity

A thorough search of published research reveals no studies that have investigated or reported on the antibacterial activity of this compound. Consequently, there is no data available on its spectrum of activity, minimum inhibitory concentrations (MICs), or its mechanisms of action against bacterial pathogens.

Antifungal Activity

There are no available scientific reports on the antifungal properties of this compound. Studies on related structures, such as certain pyrrolo[1,2-a]quinoxaline derivatives, have shown inhibition of fungal multidrug transporters, but this activity cannot be extrapolated to the this compound isomer without direct experimental evidence. rsc.org

Antioxidant Mechanisms

No studies investigating the antioxidant mechanisms of this compound have been published. Research on the antioxidant potential of related pyrrolo[2,3-b]quinoxaline derivatives indicates that some of these compounds can act as radical scavengers. nih.gov However, the specific antioxidant capacity and the underlying chemical mechanisms for this compound remain unexamined.

Structure-Activity Relationship (SAR) Investigations

There are no structure-activity relationship (SAR) investigations in the current scientific literature that include this compound. SAR studies typically require a series of related compounds to be synthesized and tested to determine the influence of different structural features on biological activity. mdpi.comresearchgate.netresearchgate.net While extensive SAR studies exist for various classes of quinoxaline-based compounds, a series involving this compound has not been the subject of such research.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoxaline (B1680401) derivatives is an area of intense research, with a continuous drive toward developing more efficient, cost-effective, and environmentally friendly methods. nih.govnih.gov Future work is expected to move beyond traditional condensation reactions.

Key emerging trends include:

Advanced Catalysis: Research is increasingly focused on novel catalytic systems. This includes single-metal catalysis using palladium, iron, rhodium, molybdenum, and copper, as well as bimetallic and metal-free catalytic systems. researchgate.net For instance, iron catalysis has been used for the synthesis of related pyrrolo[1,2-α]quinoxalines due to the low cost and availability of the reagents. nih.gov

Electrochemical Synthesis: An iodine-mediated electrochemical C(sp3)–H cyclization has been developed for creating related pyrrolo[1,2-a]quinoxalines. rsc.org This method offers mild reaction conditions, high atom economy, and scalability, representing a sustainable synthetic pathway. rsc.org

Photocatalysis: Visible-light-catalyzed tandem radical cycloaddition reactions are being explored as a novel strategy for synthesizing polycyclic heterocyclic compounds, including the pyrrolo[1,2-α]quinoxaline core. researchgate.net

Multicomponent Reactions: One-pot, multicomponent strategies are gaining traction. A three-component coupling strategy under microwave irradiation has been successfully used to produce complex indeno[1,2-b]quinoxaline derivatives that incorporate a pyrrol-1-yl moiety. acecr.ac.ir

| Methodology | Key Features | Catalyst/Mediator Examples | Relevance |

|---|---|---|---|

| Advanced Metal Catalysis | High efficiency and selectivity in C-H bond activation and cyclization. | Palladium, Iron, Copper, Rhodium | Enables complex functionalization of the quinoxaline core. researchgate.net |

| Electrochemical Synthesis | Mild conditions, high atom economy, sustainable. | Iodine-mediated | Provides a green alternative to traditional oxidative methods. rsc.org |

| Visible-Light Photocatalysis | Uses light as a renewable energy source for radical reactions. | Not specified | Allows for novel bond formations under gentle conditions. researchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields. | Montmorillonite K10 | Efficient for multicomponent, one-pot reactions. acecr.ac.ir |

Exploration of Advanced Functional Material Architectures

Beyond biological applications, the unique electronic properties of the pyrroloquinoxaline scaffold are positioning it as a valuable component in advanced materials. researchgate.net Future research is aimed at designing and synthesizing novel architectures for applications in organic electronics.

Emerging areas of exploration include:

Organic Electroluminescence: Pyrrolo[1,2-α]quinoxaline and its derivatives are recognized for their photoelectric properties and are being widely investigated for use in organic electroluminescent materials. researchgate.net

Organic Photovoltaics: Quinoxaline-based semiconducting materials are of high interest in the field of organic photovoltaics, with ongoing efforts to create derivatives with broadened absorption patterns. nih.govresearchgate.net

Corrosion Inhibition: Substituted quinoxalines are known to be effective metal corrosion inhibitors, an industrial application that warrants further exploration. nih.gov

Integration of Advanced Computational Modeling for Predictive Design

The use of in silico techniques is becoming indispensable for the rational design of new 6-(1H-pyrrol-1-yl)quinoxaline derivatives with tailored properties. Advanced computational modeling allows researchers to predict molecular behavior, saving significant time and resources in the lab.

Future integration will likely focus on:

Molecular Docking: This technique is heavily used to predict the binding modes of quinoxaline derivatives with specific biological targets, such as the PARP-1 enzyme or the main protease of SARS-CoV-2. temple.edunih.gov Docking studies can elucidate key interactions, like the π-cation interactions between a pyrrolo[1,2-a]quinoxaline (B1220188) derivative and Trp188 of the Sirt6 enzyme. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles is crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic properties and a promising safety profile. temple.edujohnshopkins.edu

Thermodynamic and Kinetic Calculations: Computational evaluations are being used to understand the mechanisms of action, such as the radical scavenging activity of pyrrolo[2,3-b]quinoxaline derivatives. nih.gov These calculations can predict rate constants and determine the feasibility of specific antioxidant pathways. nih.gov

Interdisciplinary Research into Biological Pathways and Targets

While the quinoxaline core is known for a wide range of biological activities, future research is focused on identifying and validating novel molecular targets and understanding the complex biological pathways involved. nih.govsapub.org This interdisciplinary approach combines synthetic chemistry with molecular biology, pharmacology, and proteomics.

Promising areas for future investigation include:

Enzyme Inhibition and Activation:

PARP-1 Inhibition: Quinoxaline-based structures are being designed as bio-isosteric scaffolds to mimic known PARP-1 inhibitors for anticancer applications. temple.edu

Sirt6 Activation: Novel pyrrolo[1,2-a]quinoxaline derivatives have been identified as potent and selective activators of Sirt6, a promising target for treating inflammation, cancer, and viral infections. nih.govnih.govnih.gov

Antiviral Research: The scaffold is a promising candidate for developing new antiviral agents. Derivatives of pyrrolo[1,2-a]quinoxaline have been identified as potential inhibitors of the SARS-CoV-2 main protease. nih.gov One such derivative also suppressed SARS-CoV-2 infection with an EC50 value of 9.3 μM. nih.gov

Anticancer Mechanisms: Beyond PARP-1, research is exploring other anticancer pathways. Pyrrolo[1,2-a]quinoxalines have shown antiproliferative activity in breast cancer cells. unisi.itresearchgate.net Specific derivatives have been found to induce cell growth arrest at the G2/M phase, trigger apoptosis, and increase autophagy. temple.edu

Antioxidant Activity: Pyrrolo[2,3-b]quinoxaline derivatives have demonstrated potential as radical scavengers, suggesting a role in combating oxidative stress-related conditions. nih.gov

| Biological Target/Pathway | Therapeutic Area | Example Finding | Reference |

|---|---|---|---|

| PARP-1 Enzyme | Oncology | Quinoxaline derivatives designed as potent PARP-1 inhibitors. | temple.edu |

| Sirt6 Enzyme | Inflammation, Oncology, Infectious Disease | Pyrrolo[1,2-a]quinoxaline derivatives act as potent and selective Sirt6 activators. | nih.govnih.gov |

| SARS-CoV-2 Main Protease (Mpro) | Infectious Disease (Antiviral) | Pyrrolo[1,2-a]quinoxaline series identified as promising candidates for Mpro inhibition. | nih.gov |

| GPER-expressing Breast Cancer Cells | Oncology | Greenly synthesized pyrrolo[1,2-a]quinoxalines show antiproliferative activity. | unisi.itresearchgate.net |

| Free Radicals (e.g., HO˙) | Oxidative Stress | Computational studies confirm hydroxyl radical scavenging activity of a pyrrolo[2,3-b]quinoxaline derivative. | nih.gov |

Application of Green Chemistry Principles in Synthesis and Application

A significant and overarching trend in the synthesis of all chemical compounds, including this compound, is the application of green chemistry principles. nih.govnih.gov The goal is to develop processes that are not only efficient but also environmentally benign.

Future research will continue to emphasize:

Green Solvents: Utilizing mild and environmentally friendly solvents such as water, ethanol (B145695), or hydroalcoholic solutions, moving away from hazardous organic solvents. unisi.itresearchgate.net

Recyclable Catalysts: The use of easily recyclable catalysts like Ni-nanoparticles or task-specific ionic liquids to minimize waste and improve process economy. sapub.org

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis or reactions that proceed at room temperature to reduce the carbon footprint of chemical production. sapub.orgunisi.itresearchgate.net

Catalytic Surfactants: The use of surfactants like p-dodecylbenzenesulfonic acid (p-DBSA) as a green and effective catalyst for reactions in aqueous media has been demonstrated for the synthesis of related compounds. unisi.it This approach combines high yields with short reaction times at room temperature. unisi.it

The continued focus on these principles will ensure that the development of novel quinoxaline derivatives is both scientifically advanced and sustainable. nih.gov

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-(1H-pyrrol-1-yl)quinoxaline, and how do reaction conditions influence yield?

- Methodology : The compound is commonly synthesized via cyclocondensation of 1-(2-aminophenyl)pyrrole derivatives with carbonyl-containing reagents. For example, 1-(2-aminophenyl)pyrrole reacts with α-ketoesters or epoxides under acidic or catalytic conditions (e.g., InCl₃ or FeCl₃) to form the quinoxaline core . Key variables include temperature (80–120°C), solvent (e.g., ethanol, DMF), and catalyst loading (5–10 mol%). Yields typically range from 47% to 88%, depending on substituent effects and steric hindrance .

- Data Reference : A representative synthesis of 6-(1H-pyrazol-1-yl)quinoxaline achieved an 88% yield using 1H-NMR (δ 8.89 ppm) and HRMS for validation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodology : The compound falls under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Key precautions include:

- Use of PPE (gloves, lab coat, goggles) and fume hoods to avoid inhalation/dermal contact.

- Storage in airtight containers at 2–8°C, away from oxidizing agents .

- Emergency protocols: Immediate rinsing with water for skin contact and medical consultation for ingestion .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodology :

- ¹H/¹³C-NMR : Essential for confirming regioselectivity and substituent positions (e.g., aromatic protons at δ 8.35–8.85 ppm) .

- HRMS : Validates molecular weight (e.g., C₁₁H₈N₄: calculated 196.0749, observed 196.0746) .

- X-ray crystallography : Used to resolve complex stereochemistry in fused pyrroloquinoxaline systems .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in catalytic pathways for pyrroloquinoxaline synthesis?

- Methodology : Divergent pathways (e.g., InCl₃ vs. FeCl₃ catalysis) may arise from differing activation modes. For example:

- InCl₃ facilitates iminium ion formation, enabling nucleophilic attack by pyrrole .

- FeCl₃ promotes radical intermediates in annulation reactions .

Q. What strategies optimize the structure-activity relationship (SAR) of this compound derivatives for anticancer applications?

- Methodology :

- Substituent screening : Introducing electron-withdrawing groups (e.g., -NO₂) at position 6 enhances cytotoxicity by modulating DNA intercalation .

- Hybridization : Coupling with aminoalcohol moieties improves antimalarial activity (IC₅₀ < 1 μM) via increased membrane permeability .

- Validation : In vitro assays (e.g., MTT on leukemia cell lines) and molecular docking (e.g., Topo II inhibition) validate SAR hypotheses .

Q. How do solvent and oxidant choices impact the sustainability of pyrroloquinoxaline synthesis?

- Methodology : Green chemistry principles advocate:

- Solvent substitution : Replacing DMF with PEG-400 reduces toxicity .

- Oxidant selection : Molecular oxygen (O₂) achieves 85% yield in eco-friendly oxidations, avoiding heavy-metal reagents .

- Metrics : Atom economy (>80%) and E-factor (<2.0) quantify environmental impact .

Q. What experimental designs address discrepancies in reported biological activities of pyrroloquinoxaline derivatives?

- Methodology : Contradictions in anti-leukemic activity (e.g., varying IC₅₀ values across studies) may stem from:

- Cell line specificity : Test compounds on multiple lines (e.g., K562 vs. HL-60) .

- Assay conditions : Standardize incubation time (48–72 hrs) and serum concentration (10% FBS) .

- Validation : Cross-laboratory replication and meta-analysis of published data (e.g., PubChem BioAssay) enhance reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。